molecular formula C17H19FN2O3S B4397779 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide

3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide

Cat. No.: B4397779
M. Wt: 350.4 g/mol
InChI Key: HHQUGWMZHOYYJY-UHFFFAOYSA-N
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Description

3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety The fluorine atom on the phenyl ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide typically involves a multi-step process:

    Formation of the Ethylsulfamoyl Intermediate: The initial step involves the reaction of ethylamine with chlorosulfonic acid to form ethylsulfamoyl chloride.

    Coupling with Phenyl Ring: The ethylsulfamoyl chloride is then reacted with a phenyl ring containing a suitable leaving group, such as a halide, under basic conditions to form the ethylsulfamoyl phenyl intermediate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.

    Formation of the Propanamide Moiety: The final step involves the coupling of the ethylsulfamoyl phenyl intermediate with a propanamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfamoyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfamoyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The propanamide moiety contributes to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Ethylsulfamoyl)phenyl]propanamide: Lacks the fluorine atom, resulting in different binding properties and biological activity.

    3-[4-(Methylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide: The methyl group instead of the ethyl group alters the compound’s steric and electronic properties.

    3-[4-(Ethylsulfamoyl)phenyl]-N-(4-fluorophenyl)propanamide: The fluorine atom is positioned differently, affecting the compound’s interaction with molecular targets.

Uniqueness

3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the ethylsulfamoyl and fluorine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-2-19-24(22,23)16-9-6-13(7-10-16)8-11-17(21)20-15-5-3-4-14(18)12-15/h3-7,9-10,12,19H,2,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQUGWMZHOYYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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